molecular formula C9H8ClNO2 B15251155 2-(4-Chloro-2-methoxyphenoxy)acetonitrile

2-(4-Chloro-2-methoxyphenoxy)acetonitrile

Cat. No.: B15251155
M. Wt: 197.62 g/mol
InChI Key: CYMMYNNGSJHNPW-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of acetonitrile and is characterized by the presence of a chloro and methoxy group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenoxy)acetonitrile typically involves the reaction of 4-chloro-2-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

[ \text{4-chloro-2-methoxyphenol} + \text{chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

    Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 2-(4-chloro-2-methoxyphenoxy)ethylamine.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)acetonitrile
  • 2-(4-Methoxyphenoxy)acetonitrile
  • 4-Chloro-2-methylphenoxyacetic acid

Uniqueness

2-(4-Chloro-2-methoxyphenoxy)acetonitrile is unique due to the presence of both chloro and methoxy groups on the phenoxy ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

2-(4-chloro-2-methoxyphenoxy)acetonitrile

InChI

InChI=1S/C9H8ClNO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,5H2,1H3

InChI Key

CYMMYNNGSJHNPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)OCC#N

Origin of Product

United States

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